4-Azaspiro[2.6]nonanehydrochloride
Description
4-Azaspiro[2.6]nonane hydrochloride (CAS: 205526-61-0) is a bicyclic spiro compound characterized by a nitrogen-containing heterocycle fused with a six-membered carbocycle via a spiro junction at position 2.5. Its molecular formula is C₆H₁₄ClN, with a molecular weight of 135.64 g/mol . The spiro architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
4-azaspiro[2.6]nonane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8(5-6-8)9-7-3-1;/h9H,1-7H2;1H |
InChI Key |
VISPFISOXGDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)NCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.6]nonanehydrochloride typically involves the annulation of cyclopentane and azetidine rings. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . Another method involves the annulation of the four-membered azetidine ring . These synthetic routes often employ readily available starting materials and conventional chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.6]nonanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in compounds with new substituents replacing the original functional groups.
Scientific Research Applications
4-Azaspiro[2.6]nonanehydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.6]nonanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structural features suggest it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Comparison with Similar Spiro Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-azaspiro[2.6]nonane hydrochloride and analogous spiro compounds:
Structural and Functional Analysis
Impact of Spiro Ring Sizes
- However, smaller rings may increase conformational rigidity, limiting flexibility in binding interactions .
- Larger Spiro Systems (e.g., [3.5], [4.4]): These systems, as seen in 5-azaspiro[3.5]nonane and 7,8-dimethyl-1-azaspiro[4.4]nonane, offer greater surface area for intermolecular interactions, which can enhance target affinity but may also reduce solubility .
Role of Heteroatoms and Substituents
- Fluorine Incorporation : The difluoro derivative (CAS 2177264-61-6) demonstrates how fluorine atoms can enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Oxygen and Carboxylic Acid Groups: Oxygen-containing spiro compounds (e.g., 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid) introduce polarity and hydrogen-bonding sites, improving water solubility and enabling ionic interactions in biological systems .
Biological Activity
4-Azaspiro[2.6]nonanehydrochloride is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which is associated with various biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and relevant research findings.
Synthesis
The synthesis of 4-Azaspiro[2.6]nonane derivatives often involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been explored, including the use of imines and cyclization reactions to form the spirocyclic framework. The most effective methods identified include:
- Reaction of imines with allyl magnesium halides , followed by cyclization.
- Bromocyclization techniques that optimize yield for simple substrates.
- Alternative synthetic routes using cyclopropyl moieties to enhance biological activity.
These approaches have resulted in compounds with significant biological effects, demonstrating the versatility of spirocyclic structures in drug design .
Biological Activity
This compound exhibits a range of biological activities, particularly in antibacterial and anticancer domains.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of spirocyclic compounds, including 4-Azaspiro[2.6]nonane derivatives. In vitro evaluations against various bacterial strains have shown promising results:
- Activity against ESKAPE pathogens : Compounds derived from this scaffold have demonstrated effectiveness against several ESKAPE pathogens, which are notorious for their antibiotic resistance.
- Mechanism of Action : The antibacterial mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to that observed with fluoroquinolone antibiotics .
Anticancer Potential
Emerging research suggests that 4-Azaspiro[2.6]nonane derivatives may also possess anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines indicated that these compounds could induce apoptosis and inhibit cell proliferation.
- Immunomodulatory Effects : Some derivatives have been shown to modulate immune responses, potentially enhancing their anticancer efficacy .
Case Studies
Several case studies provide insight into the biological activity of 4-Azaspiro[2.6]nonane derivatives:
-
Study on Antibacterial Efficacy :
- A series of 4-Azaspiro[2.6]nonane derivatives were tested against Staphylococcus aureus and Klebsiella pneumoniae. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like ciprofloxacin.
-
Anticancer Activity Assessment :
- In a study involving human cancer cell lines, specific 4-Azaspiro[2.6]nonane derivatives showed significant cytotoxicity, with IC50 values in the low micromolar range.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
